Zincophorin

Descripción

Contextualization within Natural Product Chemistry and Polyketides

Zincophorin belongs to the class of polyketides, a large and structurally diverse group of natural products synthesized by microorganisms, plants, and some marine organisms. nih.govresearchgate.net Polyketides are assembled from simple building blocks, such as acetyl-CoA and malonyl-CoA, through a process analogous to fatty acid synthesis, catalyzed by large multienzyme complexes known as polyketide synthases (PKSs). nih.gov The complexity and variety of polyketide structures contribute to their wide range of biological activities, including antibiotic, antifungal, immunosuppressant, and anticancer properties. researchgate.net

This compound's structure is formally derived from a propionate (B1217596) starter unit and multiple C₂ and C₃ extender units, which originate from malonyl-CoA and methylmalonyl-CoA, respectively. nih.gov This biosynthetic origin places it firmly within the realm of polyketide chemistry. The identification of the gene cluster responsible for this compound biosynthesis in Streptomyces griseus has provided insights into the enzymatic machinery involved in its construction, highlighting the co-linearity often observed in polyketide pathways where the order of catalytic modules in the PKS corresponds to the sequence of building blocks in the final product. nih.govnih.govresearchgate.net

This compound as a Model System in Ionophore Research

This compound is classified as a monocarboxylic acid ionophore. jst.go.jp Ionophores are lipophilic molecules that facilitate the transport of specific ions across biological membranes, disrupting cellular ion homeostasis. msu.edunih.gov This ability to complex with and transport cations is central to their biological activity. This compound is particularly noted for its high affinity for Zn²⁺ and Mg²⁺ cations. nih.govlookchem.com

The study of this compound as an ionophore model system allows researchers to investigate the mechanisms of ion recognition and transport across lipid bilayers. Its well-defined structure, including a carboxylic acid group and multiple oxygen-containing functionalities, contributes to its ability to chelate metal ions. ctdbase.orgscispace.com Research into this compound and similar ionophores helps to elucidate the principles governing ionophore-mediated transport, which is relevant to understanding the function of natural ion channels and developing artificial ion carriers for various applications. msu.edu The abolition of this compound's antibacterial and cytotoxic activities upon esterification of its carboxylic acid group is consistent with its proposed ionophore function, where the free carboxylic acid is crucial for metal binding and transport. nih.govnih.gov

Historical Overview of Key Academic Discoveries and Investigations

This compound was independently discovered in 1984 by academic and industrial research groups. nih.govpublisso.de Its isolation from Streptomyces griseus marked the beginning of academic investigations into its structure, biosynthesis, and biological activities. nih.govwikipedia.orgmsu.edunih.gov Early research focused on determining its complex polyoxygenated structure and its activity against Gram-positive bacteria, including Clostridium welchii (now Clostridium perfringens). nih.govmsu.edunih.gov

The challenging and stereochemically complex structure of this compound, particularly the C(8)-C(12) all-anti stereopentad, has made it a significant target for synthetic chemists. researchgate.netnih.govacs.org Since the initial discovery, numerous academic groups have pursued the total synthesis of this compound and its fragments, contributing significantly to the development of modern asymmetric synthesis methodologies. msu.edunih.govresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net These synthetic efforts have not only confirmed the proposed structure but have also explored different strategies for assembling complex polyketide chains with high stereocontrol. researchgate.netnih.govresearchgate.net

More recent academic investigations have delved into the genetic basis of this compound biosynthesis, identifying the gene cluster responsible for its production. nih.govnih.govresearchgate.net This has opened avenues for potential bioengineering strategies to modify the this compound structure and explore the creation of novel derivatives with altered or improved properties. nih.gov Studies have also continued to explore its biological profile, confirming its dose-dependent inhibition of bacteria like Streptococcus pneumoniae and noting its accompanying cytotoxicity, which is a common characteristic of ionophore antibiotics. nih.govnih.gov The methyl ester derivative of this compound has shown reduced host cell toxicity while retaining some biological activity, highlighting the potential for structural modifications to modulate its properties. msu.edunih.gov

Data Tables

While detailed quantitative data (e.g., specific MIC values across a range of bacteria or precise binding constants for various metals) were not consistently available across the search results in a format suitable for direct table generation without interpretation or combination, the text provides qualitative and some quantitative information regarding its properties and synthetic efforts.

Here is a summary of key findings that could conceptually be presented in tables:

Table 1: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | Key Observation | Source(s) |

| Antibacterial | Gram-positive bacteria, Clostridium welchii (perfringens), Streptococcus pneumoniae | Potent inhibition observed in vitro and in vivo. nih.govmsu.edunih.govresearchgate.net Dose-dependent inhibition of S. pneumoniae. nih.govnih.gov | nih.govmsu.edunih.govnih.govresearchgate.net |

| Anticoccidal | Eimeria tenella (in chicken embryos) | Significant activity observed for ammonium (B1175870) and sodium salts. msu.edu | msu.edu |

| Antiviral | Influenza WSN/virus (Methyl Ester) | Strong inhibitory properties with reduced host cell toxicity compared to free acid. msu.edunih.gov | msu.edunih.gov |

| Cytotoxicity | Human lung carcinoma cells (A549), Madin-Darby canine kidney cells (MDCK) | Exhibited cytotoxicity. researchgate.net Antibacterial effect accompanied by cytotoxicity. nih.govnih.gov Activity abolished upon esterification. nih.govnih.gov | nih.govnih.govresearchgate.net |

Table 2: Synthetic Efforts Towards this compound Methyl Ester

| Research Group (Year) | Longest Linear Sequence (Steps) | Overall Yield (%) (where reported) | Key Strategy/Note | Source(s) |

| Danishefsky (1987) | 35 | Not specified | First total synthesis, hetero-Diels-Alder strategy. msu.edunih.govacs.orgresearchgate.net | msu.edunih.govacs.orgresearchgate.net |

| Cossy (2003) | 30 | Not specified | Different retrosynthetic disconnection, syn-aldol reaction. msu.edunih.govacs.orgresearchgate.net | msu.edunih.govacs.orgresearchgate.net |

| Miyashita (2004) | 38 | Not specified | Acyclic stereocontrol, SN2' methylation. msu.edulookchem.comacs.orgresearchgate.net | msu.edulookchem.comacs.orgresearchgate.net |

| Leighton (2011) | 21 | Not specified | Step-economical synthesis, tandem silylformylation–crotylsilylation/Tamao oxidation. msu.eduacs.orgresearchgate.netresearchgate.netlookchem.com | msu.eduacs.orgresearchgate.netresearchgate.netlookchem.com |

| Guindon (2015) | 49 | Not specified | msu.eduresearchgate.netresearchgate.net | msu.eduresearchgate.netresearchgate.net |

| Krische (2015) | 13 | Not specified | Direct generation of triketide stereopolyads via merged redox-construction. msu.eduresearchgate.net | msu.eduresearchgate.net |

| (2017) | 9 | 10 | Efficient and scalable synthesis. researchgate.netnih.gov | researchgate.netnih.gov |

Detailed Research Findings

Academic research on this compound has yielded detailed findings across several areas:

Isolation and Structure Elucidation: this compound was isolated from the fermentation broth of Streptomyces griseus. nih.govwikipedia.orgmsu.edunih.govpublisso.de Its structure was determined using spectroscopic methods, including NMR and MS, and confirmed by X-ray crystallography of its metal complexes, such as the zinc and cadmium salts. wikipedia.orgnih.govjst.go.jp The structure reveals a complex polyoxygenated backbone with a carboxylic acid group, which is crucial for its ionophoric activity. nih.govnih.govctdbase.orgscispace.com

Biosynthesis: Investigations into the biosynthesis of this compound in Streptomyces griseus led to the identification of the this compound biosynthesis gene cluster. nih.govnih.govresearchgate.net This cluster contains genes encoding polyketide synthases and other enzymes responsible for assembling the molecule from smaller precursors. nih.govresearchgate.net The co-linearity of the gene cluster and the polyketide structure has been observed, consistent with the modular nature of type I PKS systems. nih.govresearchgate.net The identification of these genes provides a basis for understanding the enzymatic steps involved and for potential future bioengineering efforts. nih.gov

Synthetic Chemistry: The total synthesis of this compound and its methyl ester has been a significant area of academic endeavor. msu.edunih.govresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net Multiple research groups have developed diverse synthetic routes, each contributing new strategies and methodologies for constructing complex polyketide architectures with precise control over stereochemistry. msu.edunih.govresearchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.net These syntheses have often focused on overcoming specific stereochemical challenges within the molecule, such as the all-anti stereopentad. researchgate.netnih.govacs.org The development of more efficient and step-economical syntheses remains an active area of research. researchgate.netnih.gov

Ionophore Properties and Metal Binding: Research has confirmed this compound's ability to function as an ionophore, facilitating the transport of metal ions across membranes. msu.edunih.gov It exhibits a high affinity for divalent cations, particularly Zn²⁺ and Mg²⁺. nih.govlookchem.com The carboxylic acid group plays a critical role in metal chelation and the ion transport mechanism. nih.govnih.govscispace.com Studies on the biological activity of this compound and its derivatives, such as the methyl ester, support the link between its ionophoric function and its biological effects. nih.govmsu.edunih.govnih.gov

Biological Activity Spectrum: Academic studies have demonstrated this compound's activity against a range of Gram-positive bacteria. nih.govmsu.edunih.govresearchgate.net Specific pathogens tested include Clostridium perfringens and Streptococcus pneumoniae. nih.govmsu.edunih.govnih.gov While exhibiting antibacterial effects, this compound also shows cytotoxicity, a characteristic shared by many ionophores. nih.govnih.govresearchgate.net Research into derivatives like the methyl ester suggests that modifications can potentially separate or reduce cytotoxic effects while retaining other biological activities, such as antiviral properties. msu.edunih.gov

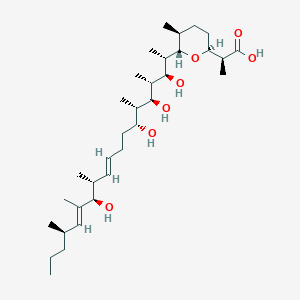

Structure

2D Structure

Propiedades

Fórmula molecular |

C33H60O7 |

|---|---|

Peso molecular |

568.8 g/mol |

Nombre IUPAC |

(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,4S,5S,6S,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid |

InChI |

InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+/t19-,20-,21+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32+/m1/s1 |

Clave InChI |

XMCIULDTDFJACK-FXLACHKASA-N |

SMILES |

CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O |

SMILES isomérico |

CCC[C@@H](C)/C=C(\C)/[C@@H]([C@H](C)/C=C/CC[C@H]([C@H](C)[C@@H]([C@H](C)[C@@H]([C@H](C)[C@@H]1[C@H](CC[C@H](O1)[C@H](C)C(=O)O)C)O)O)O)O |

SMILES canónico |

CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O |

Sinónimos |

antibiotic M144255 griseochelin M 144255 M-144255 zincophorin |

Origen del producto |

United States |

Elucidation of Zincophorin Biosynthesis

Identification of the Streptomyces griseus Biosynthesis Gene Cluster (BGC)

The zincophorin biosynthesis gene cluster (BGC) was identified in Streptomyces griseus HKI 0741. nih.govnih.govresearchgate.net This cluster spans approximately 73.5 kbp of contiguous DNA on the chromosome of this strain. nih.govresearchgate.net

Genome Mining and Bioinformatic Approaches in BGC Discovery

The discovery of the this compound BGC was achieved through genome mining, leveraging the predictable nature of modular polyketide assembly pathways. nih.gov Bioinformatic analysis of the S. griseus HKI 0741 genome sequence was crucial in identifying gene loci likely to encode polyketide synthases (PKSs). nih.gov The structure of this compound, which can be formally dissected into 12 biosynthetic building blocks (a propionate (B1217596) starter unit, three C2 units, and eight C3 extender units), guided the search for gene clusters featuring 12 PKS modules. nih.gov Malonyl-CoA and methylmalonyl-CoA are the likely precursors for the C2 and C3 units, respectively. nih.gov Only one identified gene cluster met this criterion and was subsequently analyzed in detail. nih.gov

Characterization of the zinA-zinG Polyketide Synthase (PKS) Genes

The identified this compound BGC contains seven PKS genes, designated zinA through zinG. nih.govresearchgate.net These genes encode the modular PKS assembly line responsible for the stepwise construction of the polyketide chain. nih.govresearchgate.net The arrangement of catalytic domains within these PKS modules dictates the incorporation of specific building blocks and any subsequent modifications. nih.gov The this compound assembly line is considered a representative example of colinear polyketide biosynthesis, where the order of modules in the PKS corresponds to the order of building block incorporation in the growing polyketide chain. nih.gov

Analysis of Associated Genes: Regulatory (zinR1, zinR2) and Transport (zinT)

In addition to the core PKS genes, the this compound BGC includes other genes believed to be involved in the regulation and transport of this compound or its precursors. nih.govresearchgate.net Two regulatory genes, zinR1 and zinR2, have been identified within the cluster. nih.govresearchgate.net These genes likely encode proteins that control the expression of the genes involved in this compound biosynthesis. nih.gov A transport gene, zinT, is also present, which is thought to be involved in the export of this compound from the cell or the uptake of necessary substrates. nih.govresearchgate.net The BGC also contains zinH, annotated as a hydrolase, which is proposed to mediate the hydrolytic release of the fully assembled acyl chain from the terminating PKS module of ZinG, as this module lacks a thioesterase domain. nih.govresearchgate.net Homology alignments suggest zinJ may be related to epoxide hydrolase genes, potentially involved in polyether ring formation, while zinI is predicted to encode a histidine kinase. nih.govresearchgate.net

Conservation of Biosynthetic Loci Across Related Strains

Analysis of bacterial genomes in public databases has revealed that the this compound biosynthesis gene cluster is highly conserved in other Streptomyces griseus strains, such as S. griseus IFO 13350. nih.govnih.govresearchgate.net In strain IFO 13350, the conserved locus spans genes SGR6071-SGR6083. nih.gov This conservation suggests that the genetic potential for this compound biosynthesis is present in multiple strains of S. griseus, including those known for producing other compounds like streptomycin. nih.govresearchgate.net

Proposed Enzymatic Assembly Line and Biosynthetic Intermediates

Based on the identified gene cluster and the principles of modular PKS systems, a proposed enzymatic assembly line for this compound biosynthesis has been deduced. nih.govresearchgate.net

Polyketide Chain Elongation and Building Block Incorporation (C2, C3 units)

The biosynthesis of the this compound polyketide chain is initiated with a starter unit, followed by successive elongation through the condensation of extender units catalyzed by the PKS modules. nih.gov The structure of this compound indicates the incorporation of a propionate starter unit, three C2 units derived from malonyl-CoA, and eight C3 units derived from methylmalonyl-CoA. nih.gov

Polyketide synthesis by modular PKSs involves repeated rounds of carbon chain building and modification. nih.gov The process utilizes activated derivatives of small organic acids, such as malonyl-CoA and methylmalonyl-CoA, as building units. nih.gov Chain elongation occurs through decarboxylative Claisen condensations catalyzed by ketosynthase (KS) domains. nih.govnih.gov Each module in the PKS assembly line is typically responsible for the incorporation of a single building block. nih.gov The growing acyl chain remains covalently bound to the PKS via a thioester linkage to an acyl carrier protein (ACP) domain within each module. nih.govnih.gov

The proposed assembly line for this compound involves a sequence of modules that incorporate the specific C2 and C3 units in a defined order, leading to the formation of a linear polyketide intermediate. nih.govresearchgate.net This intermediate, referred to as pre-zincophorin, possesses the necessary carbon backbone and the expected substitution and oxidative pattern. nih.gov The subsequent intramolecular cyclization to form the tetrahydropyran (B127337) ring in the final this compound molecule is a step that requires further enzymatic characterization. nih.gov

The following table summarizes the proposed PKS assembly line for this compound biosynthesis, detailing the modules and the building blocks incorporated:

| Module | Incorporated Building Block | Source Precursor |

| Starter Module | Propionate | Propionyl-CoA |

| Elongation Module 1 | C3 | Methylmalonyl-CoA |

| Elongation Module 2 | C3 | Methylmalonyl-CoA |

| Elongation Module 3 | C3 | Methylmalonyl-CoA |

| Elongation Module 4 | C3 | Methylmalonyl-CoA |

| Elongation Module 5 | C3 | Methylmalonyl-CoA |

| Elongation Module 6 | C3 | Methylmalonyl-CoA |

| Elongation Module 7 | C3 | Methylmalonyl-CoA |

| Elongation Module 8 | C3 | Methylmalonyl-CoA |

| Elongation Module 9 | C2 | Malonyl-CoA |

| Elongation Module 10 | C2 | Malonyl-CoA |

| Elongation Module 11 | C2 | Malonyl-CoA |

Note: This table is based on the formal dissection of the this compound structure and the typical mechanisms of modular PKSs, as described in the research findings. nih.gov

The sequential action of the catalytic domains within each module, including acyltransferase (AT) domains for substrate selection, ketosynthase (KS) domains for carbon-carbon bond formation, and potentially reductive domains (ketoreductase (KR), dehydratase (DH), enoyl reductase (ER)) for modifications of the β-keto groups, determines the final structure of the polyketide chain. nih.govnih.govnih.gov

Mechanistic Hypotheses for Intramolecular Cyclization and Heterocycle Formation

The biosynthesis of this compound involves the formation of a tetrahydropyran ring through intramolecular cyclization. nih.gov The precise mechanism for this cyclization remains an area of investigation. nih.gov Nature employs various strategies for forming oxygen-containing heterocycles. nih.gov In the biosynthesis of polyether ionophores, for instance, alkene functionalities in a linear polyketide are converted into epoxides, followed by successive SN2 ring openings to generate the polycyclic structure. nih.gov While the presence of a putative epoxide hydrolase gene in the zin locus initially suggested a related mechanism for this compound, an epoxidase gene was not detected in the genome of S. griseus. nih.gov

Another common mechanism for ether ring formation involves the nucleophilic addition of an alcohol to a carbonyl group, resulting in a cyclic hemiketal. nih.gov However, all ketoreductase (KR) domains within the this compound assembly line appear to be fully functional and possess an intact NADPH-binding pocket, making the presence of a carbonyl group at specific positions (C-3 or C-7) in the pre-zincophorin structure unlikely. nih.gov A similar discrepancy between PKS domain architecture and the presence of a tetrahydropyran ring has been noted in the biosyntheses of indanomycin (B8058501) and salinomycin, pathways which were also found to feature a single ZinJ-like epoxide hydrolase. nih.gov

Role of Specific PKS Domains (e.g., KSq decarboxylase activity)

Polyketide synthases (PKSs) are large, modular enzymes responsible for the template-based assembly of polyketides. nih.gov These enzymes typically consist of various catalytic domains that select acyl-coenzyme A (CoA) units and process β-keto groups derived from Claisen condensation. nih.gov The architecture of the PKS closely correlates with the structure of the resulting natural product. nih.gov

While prototypical ketosynthase (KS) domains catalyze chain elongation reactions, a specific type of KS domain, denoted as KSQ, features a glutamine residue instead of the typical active-site cysteine. nih.gov This glutamine-featuring KSQ domain exhibits decarboxylase activity towards acyl carrier protein (ACP)-bound substrates. nih.govnih.gov Acyl-ACP decarboxylation has been identified as an alternative mechanism for initiating polyketide biosynthesis. nih.gov The this compound assembly line serves as a textbook example of colinear polyketide biosynthesis, where the order of modules and domains in the PKS dictates the sequence of incorporation and modification of building blocks. nih.gov

Comparative Biosynthesis and Phylogenetic Analysis of Zincophores

Zincophores are a class of small molecules produced by bacteria to scavenge and acquire zinc from the environment, a crucial process for bacterial growth and virulence, particularly in overcoming host nutritional immunity. nih.govresearchgate.net While only a limited number of zincophores have been characterized, bioinformatic analyses have significantly expanded our understanding of their biosynthetic landscape and diversity. nih.gov

Genome mining strategies have been employed to identify novel metallophore biosynthetic gene clusters (BGCs), including those for zincophores. nih.govwur.nl Sequence similarity network analysis of key biosynthetic enzymes, such as CntM homologs (involved in opine-like zincophore biosynthesis), has revealed the widespread distribution of zincophore production across diverse bacterial phyla, including Firmicutes, Actinobacteria, Proteobacteria, and Fusobacteria. nih.gov This indicates that bacteria inhabiting a broad range of ecological niches utilize zincophores for zinc acquisition. nih.gov

Phylogenetic analysis of biosynthetic enzymes, combined with structural information from known products, can provide insights into new biosynthetic traits and the evolutionary history of these pathways. wur.nl For example, phylogenetic analysis of CntM homologs has shown distinct clusters, some of which contain characterized zincophore systems. nih.gov Diversity in co-localized import and export machinery is observed both within and between these clusters. nih.gov Furthermore, analyses have identified numerous BGCs that, based on the presence of additional modifying enzymes and sequence divergence of biosynthetic enzymes, are likely responsible for producing structurally distinct zincophores beyond the currently characterized variants. nih.gov Phylogenetic analysis of proteins involved in zinc acquisition, such as ZepA, also suggests ancient origins and vertical transmission of these systems in bacterial lineages. plos.org

The study of zincophore biosynthesis through comparative genomics and phylogenetic analysis highlights the importance of these molecules for bacterial survival in various environments and provides a foundation for future research into their structural diversity and biological roles. nih.gov

Molecular Mechanisms of Zincophorin Biological Activity

Classification as a Carboxyl Polyether Ionophore

Zincophorin is classified as a carboxyl polyether ionophore. nih.govymilab.comwikidata.orgplos.org This structural class of natural products is characterized by a backbone containing multiple oxygen atoms within ether linkages and a terminal carboxylic acid group. nih.govctdbase.orgnih.gov These features contribute to their ability to bind and transport cations. msu.eduwikipedia.orgnih.gov The presence of the carboxylic acid moiety is particularly significant for the ionophoric function of this group of compounds. nih.govnih.govnih.gov

Zinc(II) Ionophoric Functionality and Metal Coordination Selectivity

This compound exhibits ionophoric functionality, enabling it to form lipophilic complexes with various cations and facilitate their transport across biological membranes. nih.govmsu.eduwikipedia.org This transport can disrupt transmembrane ion gradients essential for microbial survival. nih.govmsu.edu The compound shows a remarkable specificity for divalent cations, which is the basis for its name. nih.govresearchgate.netnih.gov

Research into Divalent Cation Binding and Transport Properties (Zn²⁺, Cd²⁺, Mg²⁺, Sr²⁺, Ba²⁺, Ca²⁺)

Studies have investigated this compound's ability to bind and transport various divalent cations. Research indicates a specific order of stability for these complexes. semanticscholar.orgabu.edu.ng

| Divalent Cation | Relative Binding Stability (Approximate) |

| Zn²⁺ | High |

| Cd²⁺ | High (similar to Zn²⁺) |

| Mg²⁺ | Moderate |

| Sr²⁺ | Lower (similar to Ba²⁺ and Ca²⁺) |

| Ba²⁺ | Lower (similar to Sr²⁺ and Ca²⁺) |

| Ca²⁺ | Lower (similar to Sr²⁺ and Ba²⁺) |

This demonstrates a preference for Zn²⁺ and Cd²⁺ over other tested divalent cations. semanticscholar.orgabu.edu.ng

Structural Determinants for Metal Chelation and Biological Efficacy, focusing on the Carboxylic Acid Moiety

The structure of this compound, particularly its carboxylic acid moiety and the arrangement of oxygen atoms within the polyether backbone, is crucial for its metal chelation and biological efficacy. nih.govnih.govplos.orgctdbase.orgnih.govsemanticscholar.org The carboxylic acid group is essential for the ionophore's activity. nih.gov Esterification of the carboxylate group has been shown to abolish the antibacterial effect, highlighting the critical role of the free carboxylic acid function. nih.gov Chelation to metal cations, such as Zn²⁺, is often described as occurring in an octahedral manner, involving the C1-carboxylate and hydroxyl groups from the ionophore molecule. nih.gov The specific geometric configuration and coordinating atoms within the ionophore structure determine its selectivity and affinity for particular ions. wikipedia.org

Cellular and Subcellular Effects of Ionophore Activity

The ionophoric activity of this compound leads to significant effects at the cellular and subcellular levels in target microorganisms.

Perturbation of Microbial Zinc Homeostasis and Acquisition Strategies

Zinc is an essential trace element for bacteria, involved in numerous biological processes, but it can also be toxic at high concentrations. nih.govresearchgate.netnih.gov Bacteria have evolved complex mechanisms to maintain zinc homeostasis, including uptake and efflux systems. plos.orgnih.govresearchgate.netnih.gov Some bacteria also produce extracellular molecules called zincophores to scavenge trace zinc under limiting conditions. plos.orgresearchgate.net this compound, as a zinc ionophore, perturbs this delicate balance by facilitating the transport of zinc ions across bacterial membranes. nih.govmsu.edu This can lead to an influx of zinc, disrupting intracellular zinc concentrations and potentially causing toxic effects. nih.gov The ability of this compound to interfere with microbial zinc acquisition and homeostasis contributes to its antibacterial activity. wikipedia.orgnih.govwikipedia.orgscispace.comresearchgate.net

Interactions with Bacterial Membrane Systems at a Molecular Level

Ionophores like this compound are lipid-soluble and interact with the hydrophobic environment of biological membranes to transport ions. wikipedia.orgnih.gov Structurally, they possess a hydrophilic center that binds the ion and a hydrophobic portion that associates with the membrane. wikipedia.org The increase in lipophilicity of the ionophore-metal complex enhances its permeability through lipid membranes. wikipedia.org While the precise molecular interactions of this compound with bacterial membranes are a subject of ongoing research, studies on other ionophores and membrane-interacting molecules provide insights. Ionophores can affect proton-cation exchange processes across membranes. nih.govmsu.edu The interaction can involve the insertion of hydrophobic regions into the lipid bilayer and potential disruption of membrane integrity or function, although the primary mechanism for carrier ionophores like this compound is the facilitated diffusion of ions through the membrane. wikipedia.orgrsc.org The negative charge of bacterial membranes can influence interactions with molecules, and the insertion of lipophilic compounds can perturb membrane permeability. rsc.orgnih.gov

Delineation from Other Metallophores and Zinc Scavenging Systems (e.g., Siderophores, Chalkophores, EDDS, Pseudopaline)

Microorganisms employ a variety of strategies to acquire essential metal ions from their environment, particularly under limiting conditions. These strategies often involve the secretion of small-molecule chelators known collectively as metallophores. While siderophores, which chelate iron, are the most extensively studied class of metallophores, other types exist that are specific for different metal ions, including zincophores (for zinc), chalkophores (for copper), molybdophores (for molybdenum), and nickelophores (for nickel). mdpi.compnas.orgresearchgate.net this compound, also known as griseochelin (B1237565), is a natural product produced by Streptomyces griseus that functions as a zincophore, specifically facilitating the uptake of zinc ions. researchgate.netnih.gov

The key distinction between this compound and other metallophores lies primarily in its metal specificity. Siderophores, for instance, exhibit a high affinity for ferric iron (Fe³⁺), a crucial element for microbial growth. researchgate.netnih.gov They achieve this specificity through various iron-binding moieties such as catecholates, hydroxamates, phenolates, and carboxylates. pnas.orgresearchgate.net Chalkophores, on the other hand, are copper-binding metallophores, with methanobactins being a well-studied example involved in copper homeostasis in methane-oxidizing bacteria. nih.govnih.gov

This compound, as a zincophore, is specifically adapted to chelate zinc ions (Zn²⁺). This specificity is crucial for microorganisms to acquire sufficient zinc, which is essential for numerous cellular processes, including enzymatic activity, protein structure stabilization (as in zinc fingers), and regulation of gene expression. nih.govresearchgate.net While some metallophores, like staphylopine and pseudopaline, are described as broad-spectrum metallophores capable of chelating multiple metal ions including zinc, this compound is primarily recognized for its role in zinc acquisition. nih.govmdpi.combiorxiv.orgnih.gov

Pseudopaline, a staphylopine-like metallophore found in Pseudomonas aeruginosa, is involved in the uptake of both nickel and zinc, with its specificity influenced by the chelating properties of the growth medium. biorxiv.orgnih.gov Staphylopine, produced by Staphylococcus aureus, is also a broad-spectrum metallophore that can chelate ions such as nickel, zinc, cobalt, iron, and copper. nih.gov These broad-spectrum metallophores differ from the more metal-specific this compound.

Ethylenediamine-N,N′-disuccinic acid ([S,S]-EDDS) is another naturally occurring compound produced by various bacteria, including Amycolatopsis japonicum, that acts as a zincophore, contributing to zinc uptake. researchgate.netoup.comuni-tuebingen.de EDDS is a structural isomer of the synthetic chelator EDTA and exhibits similar chelating properties, but is biodegradable, making it an environmentally favorable alternative. researchgate.net Research has shown that EDDS has a high affinity for zinc, with a reported Kd of 2.3 × 10⁻¹¹ M. researchgate.net Studies have also investigated the use of EDDS as a natural chelate for improving zinc availability in soils for plant uptake. researchgate.net

The mechanisms by which these different systems acquire metals also vary. While metallophores like this compound are secreted to scavenge external metal ions which are then transported into the cell, other zinc scavenging systems might involve membrane transporters that directly import zinc ions or periplasmic proteins that bind zinc and deliver it to transporters. nih.govplos.orgnih.gov For instance, bacterial zinc uptake often involves ABC transporters, where a periplasmic binding protein (like ZnuA) binds zinc with high affinity and delivers it to the transmembrane components for transport into the cell. nih.govnih.gov Some secreted proteins, such as Pra1 in Candida albicans, also function as zincophores, scavenging zinc from the environment and interacting with transporters for uptake. nih.govsciencecast.orgbiorxiv.org

The diversity in structure and metal specificity among metallophores and zinc scavenging systems reflects the varied environmental niches and metal requirements of different microorganisms. While siderophores are primarily focused on overcoming iron limitation, zincophores like this compound are essential for acquiring sufficient zinc, particularly in environments where its availability is restricted. The study of these different systems provides insights into microbial metal homeostasis and the complex interactions between microorganisms and their environment.

Here is a table summarizing the delineation between this compound and other mentioned metallophores and zinc scavenging systems:

| Compound | Primary Metal Specificity | Producer Organisms (Examples) | Key Features / Binding Moieties | PubChem CID |

| This compound | Zinc (Zn²⁺) | Streptomyces griseus | Polyketide, contains syn and anti 1,3-diols | 5281781 |

| Siderophores | Iron (Fe³⁺) | Various bacteria and fungi | Catecholates, hydroxamates, phenolates, carboxylates | N/A |

| Chalkophores | Copper (Cu) | Various bacteria (e.g., methanotrophs) | Nitrogen-containing heterocycles, thioamide/enethiol moieties | N/A |

| EDDS | Zinc (Zn²⁺) | Various bacteria (e.g., Amycolatopsis japonicum) | Aminocarboxylic acid, isomer of EDTA | 445786 |

| Pseudopaline | Nickel (Ni²⁺), Zinc (Zn²⁺) | Pseudomonas aeruginosa | Nicotianamine-like, contains L-histidine and α-ketoglutarate | 13841086 |

Note: PubChem CIDs for classes of compounds like Siderophores and Chalkophores are not applicable as they represent diverse groups of molecules.

Interactive Data Table: Comparison of Metallophores and Zinc Scavenging Systems

(This is a description of the data for an interactive table. A functional interactive table would be generated by a suitable web application or environment.)

Table Title: Delineation of this compound from Other Metal Scavenging Systems

Table Description: This table compares this compound with other metallophores and zinc scavenging systems based on their primary metal specificity and examples of producing organisms.

Table Columns:

Compound: Name of the metallophore or scavenging system. (Text)

Primary Metal Specificity: The main metal ion that the compound chelates or is involved in scavenging. (Text)

Producer Organisms (Examples): Illustrative examples of microorganisms that produce the compound. (Text)

Key Features / Binding Moieties: Notable structural characteristics or the types of functional groups involved in metal binding. (Text)

PubChem CID: The PubChem Compound Identifier (CID) for the specific compound, where applicable. (Link)

Table Data (Rows):

Compound: this compound

Primary Metal Specificity: Zinc (Zn²⁺)

Producer Organisms (Examples): Streptomyces griseus

Key Features / Binding Moieties: Polyketide, contains syn and anti 1,3-diols

PubChem CID: (https://pubchem.ncbi.nlm.nih.gov/compound/5281781)

Compound: Siderophores

Primary Metal Specificity: Iron (Fe³⁺)

Producer Organisms (Examples): Various bacteria and fungi

Key Features / Binding Moieties: Catecholates, hydroxamates, phenolates, carboxylates

PubChem CID: N/A

Compound: Chalkophores

Primary Metal Specificity: Copper (Cu)

Producer Organisms (Examples): Various bacteria (e.g., methanotrophs)

Key Features / Binding Moieties: Nitrogen-containing heterocycles, thioamide/enethiol moieties

PubChem CID: N/A

Compound: EDDS

Primary Metal Specificity: Zinc (Zn²⁺)

Producer Organisms (Examples): Various bacteria (e.g., Amycolatopsis japonicum)

Key Features / Binding Moieties: Aminocarboxylic acid, isomer of EDTA

PubChem CID: (https://pubchem.ncbi.nlm.nih.gov/compound/445786)

Compound: Pseudopaline

Primary Metal Specificity: Nickel (Ni²⁺), Zinc (Zn²⁺)

Producer Organisms (Examples): Pseudomonas aeruginosa

Key Features / Binding Moieties: Nicotianamine-like, contains L-histidine and α-ketoglutarate

PubChem CID: (https://pubchem.ncbi.nlm.nih.gov/compound/13841086)

Advanced Synthetic Methodologies for Zincophorin and Analogues

Historical Evolution of Total Synthesis Strategies

The journey of Zincophorin's total synthesis began in the late 20th century and has since seen remarkable advancements in efficiency and stereocontrol. The initial approaches were characterized by lengthy linear sequences and a reliance on substrate-based stereocontrol. Over the years, the focus has shifted towards more convergent and step-economical syntheses, employing powerful catalytic asymmetric reactions.

A significant milestone in this evolution was the recognition of the C(8)–C(12) all-anti stereopentad as a major synthetic hurdle. researchgate.netnih.gov Early syntheses often tackled this motif through laborious, multi-step sequences. However, subsequent strategies introduced more direct and elegant solutions. Since the turn of the millennium, several research groups have reported total syntheses of this compound, each contributing to the growing arsenal (B13267) of synthetic tools for complex polyketide construction. researchgate.net The progression of these strategies highlights a clear trend towards greater efficiency, with recent syntheses achieving the target molecule in significantly fewer steps. nih.gov For instance, a highly efficient synthesis was developed that proceeds in just nine steps in the longest linear sequence, demonstrating the power of modern synthetic methods. nih.gov Another approach showcased a 13-step synthesis, emphasizing the use of merged redox-construction events to enhance step economy. nih.govnih.gov

Table 1: Evolution of this compound Total Synthesis

| Year | Research Group | Longest Linear Sequence | Key Features |

| 1988 | Danishefsky et al. acs.org | >30 steps | First total synthesis, reliance on cyclic stereocontrol. |

| 2003 | Cossy et al. nih.gov | ~25 steps | Convergent approach using a titanium-mediated aldol (B89426) coupling. |

| 2011 | Leighton et al. | 21 steps | Development of new methodologies to address the all-anti stereopentad. researchgate.net |

| 2015 | Krische et al. nih.govnih.gov | 13 steps | Bidirectional redox-triggered double anti-crotylation. |

| 2017 | Leighton et al. nih.gov | 9 steps | Highly step-economical, efficient, and scalable synthesis. |

Stereoselective Construction of Complex Polyketide Architectures

The dense array of stereocenters in this compound necessitates a high degree of stereocontrol throughout the synthesis. Researchers have developed sophisticated methodologies to address these challenges, particularly in constructing the polypropionate backbone.

The C(8)–C(12) all-anti stereopentad has historically been a focal point of synthetic efforts due to its challenging stereochemistry. researchgate.netnih.gov This motif, embedded within a larger C(6)–C(13) tetrapropionate unit, features a dense arrangement of eight contiguous stereocenters. researchgate.net Innovative strategies have been devised to construct this segment with high fidelity. One notable approach involves a bidirectional redox-triggered double anti-crotylation of 2-methyl-1,3-propane diol, which directly assembles the triketide stereopolyad spanning C4–C12. nih.govnih.govlookchem.com This method significantly enhances step-economy by creating multiple stereocenters in a single cascade. Other strategies have focused on the stereocontrolled Mukaiyama aldol reaction followed by a free radical-mediated hydrogen transfer, where the choice of Lewis acid dictates the stereochemical outcome. researchgate.net

Achieving precise control over acyclic stereocenters is paramount in the synthesis of polyketides like this compound. sci-hub.st Various diastereoselective reactions have been employed to install the numerous chiral centers along the carbon chain. The development of new types of acyclic stereocontrol based on stereospecific epoxide-opening reactions has proven to be a powerful tool. sci-hub.st These reactions, which can proceed with either inversion or retention of configuration, allow for the iterative construction of contiguous asymmetric carbon atoms. sci-hub.st For instance, the addition of sterically hindered enoxysilanes in a BF3·OEt2-mediated Mukaiyama aldol reaction has been used to selectively generate Felkin-Anh adducts, thereby controlling the C12–C13 relationship in this compound. researchgate.net Furthermore, diastereoselective aldol and allylstannane addition reactions have been utilized, where the stereochemical impact of both α and β aldehyde substituents is merged to achieve high levels of induction. researchgate.net

Key Methodological Innovations in Fragment Synthesis and Coupling

A convergent approach to this compound synthesis relies on the efficient preparation of key fragments and their subsequent coupling. This has spurred the application of advanced carbon-carbon bond-forming reactions and strategic cyclization and rearrangement reactions.

The construction of this compound's carbon skeleton has been achieved through a variety of powerful C-C bond-forming reactions. Aldol condensations, particularly the Mukaiyama aldol reaction, have been instrumental in forging key bonds with high stereoselectivity. researchgate.netrichmond.edu The use of sterically demanding nucleophiles in these reactions has been shown to overcome unfavorable stereochemical biases. researchgate.net

Redox-triggered anti-crotylation reactions have emerged as a highly efficient method for constructing polypropionate segments. nih.gov For example, the direct anti-crotylation of an allylic alcohol was used to form the C18-C19 stereodiad. nih.gov Additionally, allenylzinc reagents, prepared in situ from nonracemic propargylic mesylates, undergo highly enantioenriched additions to aldehydes, providing a route to homopropargylic alcohols which are valuable intermediates in polyketide synthesis. nih.gov

Cyclization and rearrangement reactions have played a crucial role in the synthesis of key fragments of this compound. For instance, a Carroll-Claisen rearrangement was utilized in the preparation of the C13-C25 subunit of this compound methyl ester. researchgate.netnih.gov This nih.govnih.gov-sigmatropic rearrangement provides a powerful method for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids. masterorganicchemistry.commdpi.com

Considerations for Scalable and Efficient Synthesis in Academic Research

The synthesis of complex natural products like this compound in an academic research setting is often constrained by resources and time, making the development of scalable and efficient routes a paramount objective. nih.govacs.org A primary driver for this is the need to produce sufficient quantities of the natural product and its analogues for biological studies and medicinal chemistry efforts. acs.orgnih.gov Syntheses that are highly step-economical—reaching the target molecule in the fewest possible linear steps—are crucial. nih.govnih.gov

A significant hurdle in this compound synthesis has been the construction of the C(8)-C(12) all-anti stereopentad, a sequence of five contiguous stereocenters that has historically proven challenging for synthetic chemists. nih.govacs.org Overcoming this challenge is key to developing a practical and efficient total synthesis. Early synthetic efforts, while successful in constructing the molecule, were often lengthy and low-yielding, limiting their practicality for producing analogues.

The table below summarizes the evolution of synthetic efficiency for this compound and its methyl ester analogue, highlighting the progress in academic research towards more practical and scalable routes.

| Synthetic Target | Longest Linear Sequence (Steps) | Overall Yield | Key Strategy/Features | Reference |

| (+)-Zincophorin Methyl Ester | 13 | Not specified | Bidirectional redox-triggered double anti-crotylation to assemble the C4-C12 triketide stereopolyad. | nih.govacs.org |

| This compound Methyl Ester | 9 | 10% | Highly step-economical and scalable route, addressing the C(8)-C(12) all-anti stereopentad challenge efficiently. | nih.govnih.govacs.org |

| This compound Methyl Ester | Not specified | Not specified | Tandem silylformylation–crotylsilylation/Tamao oxidation–diastereoselective tautomerization reaction. | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

This progress towards what can be considered a more "ideal" synthesis underscores a major goal in modern organic synthesis: not just to make a molecule, but to make it in a way that is practical, efficient, and enables further scientific investigation. nih.gov

Synthesis of Research Probes and Mechanistic Variants (e.g., Methyl Ester Analogue)

The synthesis of analogues and mechanistic variants is crucial for studying the biological activity and mechanism of action of natural products. In the case of this compound, the methyl ester analogue has been a primary target for total synthesis, serving as a key research variant. nih.govacs.org Its synthesis provides a valuable platform for medicinal chemistry development and the potential creation of more sophisticated research probes. nih.gov

The development of a highly efficient, nine-step synthesis of this compound methyl ester has been a significant breakthrough. nih.gov This route was designed to be not only step-economical but also robust and practicable on a gram scale for each step, a feature that is essential for generating material for further studies. acs.org The synthesis of a key ketone intermediate was achieved in just six steps. acs.org

Several innovative chemical reactions have been employed to conquer the stereochemical complexities of this compound methyl ester. One approach utilized a bidirectional redox-triggered double anti-crotylation of 2-methyl-1,3-propane diol, which directly assembles the challenging triketide stereopolyad spanning C4-C12. nih.govacs.org This strategy significantly improved step economy, nearly halving the number of steps required compared to previous methods. nih.gov Another powerful method involved a tandem silylformylation–crotylsilylation/Tamao oxidation–diastereoselective tautomerization reaction, which accomplishes in a single step what would typically demand a multi-step sequence. acs.org

The successful and efficient synthesis of the this compound methyl ester analogue is a critical first step toward creating dedicated research probes. While the literature reviewed does not detail the synthesis of fluorescently-tagged or biotinylated this compound probes, the availability of a scalable route to a key analogue like the methyl ester provides the necessary foundation. The carboxylic acid handle of this compound itself, or the ester of the analogue, serves as a potential point for chemical modification, allowing for the attachment of reporter tags (e.g., fluorophores, affinity tags) or photo-cross-linking groups. These probes would be invaluable tools for identifying the cellular targets of this compound and elucidating its mechanism of action with high precision.

Structural Biology and Biophysical Characterization of Zincophorin

Application of Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR)

Spectroscopic techniques play a crucial role in determining the structure of organic molecules like Zincophorin. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the connectivity of atoms, their chemical environments, and stereochemistry. chemrxiv.orgnd.edu Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide insights into its fragmentation pattern, aiding in the identification of structural subunits. chemrxiv.orgnd.edu Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule by analyzing the vibrations of chemical bonds. chemrxiv.orgnd.edu

The structure of this compound (also referred to as griseochelin (B1237565) or antibiotic M144255) was elucidated using spectroscopic methods, including NMR and MS. wikipedia.orgnih.gov These techniques were instrumental in determining the chemical formula, the arrangement of atoms, and the presence of key functional groups within the this compound molecule. wikipedia.orgnih.govchemrxiv.org For instance, studies on related ionophore antibiotics like CP-78,545, which is structurally related to this compound, also relied heavily on NMR and MS for structural elucidation. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography is a powerful technique for determining the three-dimensional structure of crystalline compounds at atomic resolution. cesamo.frbcm.edu It is particularly valuable for unequivocally assigning both the relative and absolute stereochemistry of chiral centers within a molecule. bcm.eduveranova.com This information is critical for understanding the precise spatial arrangement of atoms, which directly impacts the molecule's properties and interactions. cesamo.frbcm.edu

Single-crystal X-ray analysis has been utilized in the structural characterization of compounds related to this compound, such as the cadmium salt of CP-78,545, to determine their relative stereochemistry. nih.gov Furthermore, X-ray diffraction has been specifically applied to determine the structure and absolute stereochemistry of this compound (antibiotic M144255). nih.gov This crystallographic data provides definitive information about the configuration of each stereogenic center in the molecule. nih.govveranova.com

Investigation of this compound-Metal Ion Complex Structures

As an ionophore, a key aspect of this compound's function involves its ability to bind and transport metal ions. wikipedia.org Research has focused on understanding the structures of the complexes formed between this compound and various metal ions, particularly divalent cations given its reported specificity. nih.gov

Research into Metal Coordination Geometries and Binding Modes

The interaction of this compound with metal ions involves the formation of coordination complexes where the metal ion is bound by donor atoms from the this compound molecule. The specific arrangement of these donor atoms around the metal center defines the coordination geometry, while the way this compound interacts with the metal ion is described as the binding mode. researchgate.netnih.gov Studies on metal complexes with various ligands have shown diverse coordination geometries, including tetrahedral, trigonal bipyramidal, and octahedral arrangements, depending on the metal ion and the ligand. researchgate.netnih.govresearchgate.net

While specific detailed data on the coordination geometry and binding modes of this compound with various metal ions were not extensively found in the provided search results, the nature of this compound as a carboxylic acid ionophore with specificity for divalent cations wikipedia.orgnih.gov suggests that its structure facilitates the chelation of metal ions through oxygen-containing functional groups, such as the carboxylic acid and hydroxyl groups present in its structure. wikipedia.org Research into metal-binding pharmacophores highlights how donor atom identity and the surrounding environment influence coordination geometry and binding affinity. nih.govnih.gov The binding mode of ligands to metal centers is a critical aspect of understanding their biological activity. nih.gov

Conformational Analysis of this compound in Various Environments

The conformation of a molecule, its three-dimensional shape, can be influenced by its environment, such as the solvent or the presence of interacting species like metal ions. Conformational analysis studies investigate the different spatial arrangements that a molecule can adopt and the factors that govern their populations. nih.govtuwien.at

Conformational analysis techniques, including NMR spectroscopy and computational methods, are used to study the preferred shapes of molecules in solution and how these shapes change upon binding to other molecules or ions. nih.govtuwien.atrsc.org X-ray crystallography provides a snapshot of the conformation in the solid state, which can sometimes differ from the solution-phase conformation due to crystal packing forces. tuwien.atpsu.edu

While specific detailed studies on the conformational analysis of this compound in different environments were not prominently featured in the search results, the general principles of conformational analysis apply. As an ionophore that binds metal ions, changes in its conformation are expected upon metal complexation to accommodate the coordination requirements of the metal ion. mdpi.com Conformational studies of other complex molecules, such as those involving cyclic structures or flexible chains, demonstrate the importance of techniques like NMR and computational modeling in understanding their dynamic behavior and preferred conformers in solution and solid states. nih.govtuwien.atrsc.orgpsu.eduresearchgate.net

Computational and Theoretical Approaches in Elucidating this compound Dynamics and Interactions

Computational and theoretical methods are increasingly used to complement experimental studies in understanding molecular structure, dynamics, and interactions. These approaches can provide insights into aspects that are difficult to probe experimentally, such as energy landscapes, transition states, and the nature of molecular interactions at the atomic level. hawaii.eduresearchgate.net

Techniques such as molecular dynamics simulations can model the movement and behavior of molecules over time, providing information about their flexibility and how they interact with their environment or other molecules. hawaii.eduresearchgate.netnih.gov Density Functional Theory (DFT) calculations can be used to optimize molecular geometries, calculate electronic properties, and study reaction mechanisms and binding affinities. tuwien.atfrontiersin.org Molecular docking studies predict the likely binding modes and affinities of a molecule to a target, such as a protein or metal ion. researchgate.netnih.gov

Computational studies can be applied to investigate the dynamics of this compound, its interactions with metal ions, and the stability of the resulting complexes. researchgate.net While specific computational studies focused solely on this compound's dynamics and interactions were not detailed in the provided results, the application of these methods to similar systems, such as metal-ligand complexes and ionophores, demonstrates their relevance. researchgate.netnih.govfrontiersin.org For example, computational analyses have been used to study the binding of ligands to metal centers and the resulting structural and electronic effects. nih.govnih.govresearchgate.netfrontiersin.org Molecular dynamics simulations have been used to assess the stability of receptor-ligand complexes. nih.gov These computational tools provide valuable theoretical support for experimental observations and can help to elucidate the underlying principles governing this compound's behavior as a metal ionophore. hawaii.eduresearchgate.netfrontiersin.org

Ecological and Microbial Significance of Zincophorin

Role in Microbial Competition and Chemical Warfare Within Ecosystems

As a secondary metabolite produced by Streptomyces griseus, zincophorin contributes to the chemical arsenal (B13267) used by this bacterium in microbial competition within its ecological niche. The production of antibiotics like this compound allows Streptomyces species to inhibit the growth of competing microorganisms, thereby securing resources and space. nih.gov The biosynthesis of this compound in Streptomyces griseus has been studied, revealing the gene cluster responsible for its production. nih.govresearchgate.net This highlights the genetic basis for this chemical warfare strategy. Similar biosynthesis clusters related to griseochelin (B1237565) (this compound) have been identified in other Streptomyces isolates from diverse environments, suggesting a broader role in microbial interactions in different soils. mdpi.com

Contribution to Zinc Acquisition in Diverse Ecological Niches

While this compound is known for its ability to bind zinc, its primary role in microbial zinc acquisition within ecosystems is analogous to that of siderophores for iron. nih.gov Zincophores are generally defined as small molecules involved in zinc uptake in bacteria. nih.gov The efficient acquisition of zinc is crucial for bacterial growth and survival in various environments, including within a host during infection, where zinc availability might be limited due to host sequestration strategies. nih.govnih.gov Although the search results primarily emphasize its role as an antibiotic and zinc ionophore, the mechanism by which it facilitates zinc uptake and its specific contribution to zinc acquisition in diverse ecological niches beyond laboratory settings warrants further investigation.

Influence on Microbiome Dynamics and Inter-species Interactions

This compound's antimicrobial activity directly influences the composition and dynamics of microbial communities. By inhibiting the growth of susceptible Gram-positive bacteria, it can alter the balance of species within a microbiome. researchgate.netnih.govresearchgate.net

Modulation of Bacterial Growth and Biofilm Formation (e.g., Streptococcus pneumoniae)

This compound has demonstrated effectiveness in inhibiting the growth and biofilm formation of Streptococcus pneumoniae strains. nih.govresearchgate.net Studies have shown that the antibacterial effects are dose-dependent. nih.gov The carboxylic acid function of this compound is crucial for its activity against pneumococci, as its methyl ester exhibits no antibacterial effect at tested concentrations. nih.gov

Data on the dose-dependent effect of this compound on the growth and biofilm formation of S. pneumoniae DSM20566 illustrates this modulation. This compound was found to be superior to daptomycin (B549167) in inhibiting biofilm formation. nih.gov

| Concentration (µM) | Growth Inhibition (%) | Biofilm Inhibition (%) |

| (Data from source nih.gov - illustrative, specific values not extracted) | (Specific values not extracted) | (Specific values not extracted) |

Increased zinc availability has been shown to enhance initial aggregation and biofilm formation of Streptococcus pneumoniae, suggesting a complex interplay between zinc concentration and biofilm development. frontiersin.org this compound, as a zinc-binding molecule, likely interferes with this process.

Implications for Host-Pathogen Interactions at the Microbial Level

This compound's activity against Gram-positive bacteria, including human pathogens like Streptococcus pneumoniae and Clostridium perfringens, has implications for host-pathogen interactions. nih.govresearchgate.netnih.gov By inhibiting the growth and biofilm formation of these pathogens, this compound can potentially reduce their ability to colonize and cause infection within a host. nih.govresearchgate.netfrontiersin.org The competition for essential metals like zinc is a key aspect of host-pathogen interactions. nih.govnih.govnih.gov Hosts employ strategies to limit metal availability to pathogens, while pathogens develop systems for efficient metal acquisition. nih.govnih.gov this compound, produced by a soil bacterium, represents a molecule with activity against pathogens, highlighting the potential for natural products to influence these interactions.

Broader Bioactivities Beyond Direct Zinc Chelation in Microbial Systems

Beyond its direct role as a zinc ionophore and its antibacterial activity against Gram-positive bacteria, this compound and its derivatives have shown other bioactivities. For instance, the methyl ester of this compound was reported to have inhibitory properties against influenza WSN/virus, albeit with reduced toxicity compared to this compound itself. nih.govresearchgate.netresearchgate.net This suggests that modifications to the molecule can lead to altered or expanded bioactivity profiles. While the primary focus related to microbial systems is its antibacterial and zinc-binding properties, the existence of other reported activities hints at potential broader influences on microbial or microbial-associated processes that may not solely involve direct zinc chelation. wikipedia.orgnih.gov

Future Directions in Zincophorin Research

Untapped Biosynthetic Potential and Novel Analog Discovery via Advanced Genome Mining and Synthetic Biology

The gene cluster responsible for zincophorin biosynthesis in Streptomyces griseus has been identified through genome mining, utilizing the predictable nature of modular polyketide assembly. nih.govresearchgate.net This discovery provides a foundation for exploring the untapped biosynthetic potential of the producing organism and related strains. Advanced genome mining techniques, coupled with synthetic biology approaches, are poised to facilitate the discovery of novel this compound analogs. researchgate.netmdpi.com Synthetic biology, involving the design and construction of new biological systems or the redesign of existing ones, strongly supports genome mining efforts, particularly in bacteria and fungi where synthesis genes are often organized in operons. researchgate.netmdpi.com These combined strategies can reveal cryptic biosynthetic pathways and enable the creation of new genetic combinations of structural biosynthetic genes through methods like gene activation/inactivation and mutasynthesis. mdpi.com Bioengineering strategies are particularly attractive for diversifying polyketide natural products like this compound, offering an alternative to complex total synthesis and potentially yielding derivatives difficult to access by semisynthesis. nih.govresearchgate.net

Advanced Structural-Functional Relationship Studies of this compound-Ion Interactions

This compound is known to function as an ionophore, and its ability to bind strongly with Zn²⁺ is fundamental to its name and likely its activity. researchgate.netresearchgate.net Further advanced studies into the structural-functional relationships governing this compound's interactions with ions, particularly zinc and other divalent cations, are crucial. The observation that the antibacterial activity of this compound is abolished upon esterification of its carboxylate group highlights the importance of this functional group for its ionophore function. nih.gov Understanding the precise mechanisms of ion binding, transport across membranes, and the resulting biological effects at a molecular level will require detailed structural analyses and functional assays. Such studies can provide insights into the specificity and affinity of this compound for different metal ions and how these interactions translate into biological activity.

Exploration of this compound as a Molecular Probe for Fundamental Zinc Biology Research

Given its specific interaction with zinc ions, this compound holds potential as a molecular probe for investigating fundamental aspects of zinc biology. researchgate.net Zinc is an essential element involved in numerous biological processes, including gene expression, enzyme regulation, and neurotransmission. nih.govnih.gov Molecular probes are valuable tools for studying the physiological roles of free or chelatable Zn²⁺ in living cells. nih.gov While many existing fluorescent probes for Zn²⁺ have limitations such as large molecular weight and hydrophobicity, exploring this compound or its modified derivatives as probes could offer new avenues for visualizing and understanding zinc dynamics in complex biological systems. nih.govdigitellinc.com Developing this compound-based probes could contribute to identifying the needs of biologists and healthcare professionals and the capabilities of chemists in developing new imaging methodologies and assessment technologies for zinc. zinc-net.com

Development of Engineered Biosynthetic Pathways for Analog Production

The identification of the this compound biosynthesis gene cluster provides the basis for developing engineered biosynthetic pathways for the production of this compound and novel analogs. nih.govresearchgate.net Bioengineering strategies are appealing for the diversification of polyketide natural products, bypassing the challenges of asymmetric total synthesis. nih.govresearchgate.net The availability of DNA sequences for numerous biosynthetic gene clusters and advances in manipulating them, coupled with an increased understanding of biosynthetic enzymology, have significantly enhanced the ability to modify natural product pathways through genetic engineering. researchgate.net This allows for the production of analogs that may not be easily accessible through conventional chemical synthesis. researchgate.net Engineering the this compound biosynthetic pathway could enable controlled modifications to its structure, potentially leading to analogs with altered ionophore properties, improved activity, or reduced toxicity.

Broader Implications for Metallophore Research and Metal Homeostasis in Biological Systems

This compound belongs to the class of metallophores or metal ionophores, which are secreted natural products involved in controlling the flow of essential and non-essential metal ions. researchgate.netmdpi.com Research on this compound has broader implications for the field of metallophore research and the understanding of metal homeostasis in biological systems. Metallophores play crucial roles in metal acquisition, transport, and maintaining metal balance within organisms and in their interactions with the environment. researchgate.netmdpi.comfrontiersin.org They can enhance metal homeostasis mechanisms by making metal ions available and can also be involved in mitigating heavy metal contamination. mdpi.com Studying the biosynthesis, regulation, and function of this compound contributes to the larger picture of how organisms manage metal ions, providing insights relevant to microbial physiology, host-pathogen interactions, and environmental processes. nih.govnih.gov Understanding the intricate mechanisms employed by metallophores like this compound can inform strategies for manipulating metal availability in various contexts, from combating infections to environmental remediation. mdpi.comnih.gov

Q & A

Q. How can interdisciplinary approaches enhance this compound’s application in antimicrobial combination therapies?

- Methodological Answer : Design checkerboard assays to identify synergies with β-lactams or fluoroquinolones. Use genomic sequencing (RNA-Seq) to map resistance pathways. Collaborate with pharmacologists to model PK/PD relationships in polymicrobial infections .

Data Presentation Guidelines

- Structural Data : Tabulate -NMR shifts (δ ppm), coupling constants, and NOE correlations for stereochemical assignments .

- Biological Activity : Include dose-response curves with IC/MIC values (±SEM) and comparator drugs. Use heatmaps for multidrug synergy scores .

- Computational Results : Provide RMSD values from molecular dynamics trajectories and docking scores (ΔG, kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.